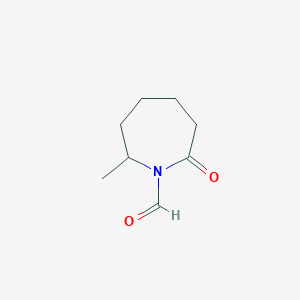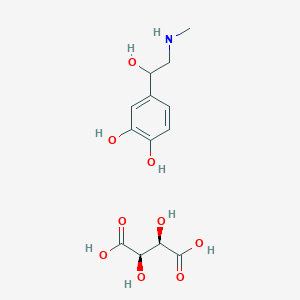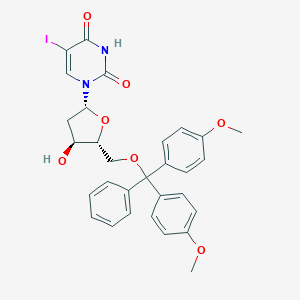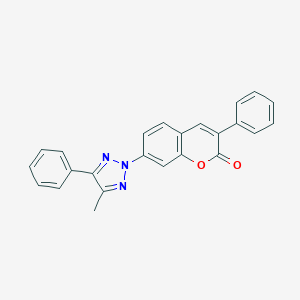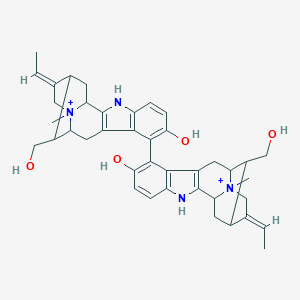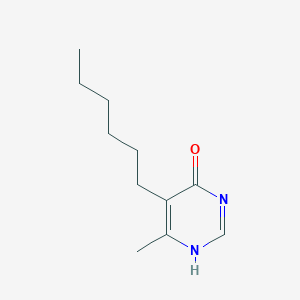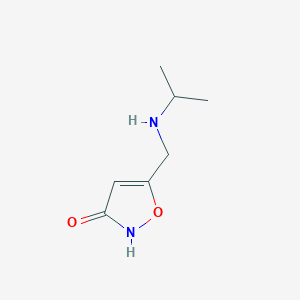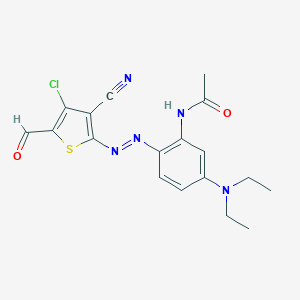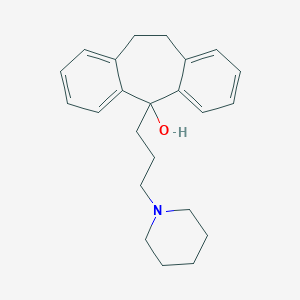
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as SCH-23390 and is a selective dopamine D1 receptor antagonist. It is commonly used in laboratory experiments to study the effects of dopamine on the brain and nervous system.
Mécanisme D'action
SCH-23390 works by selectively blocking dopamine D1 receptors in the brain. This inhibition of dopamine signaling can have a variety of effects on the brain and nervous system, including changes in behavior, mood, and cognition.
Effets Biochimiques Et Physiologiques
SCH-23390 has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to decrease the release of dopamine in the brain, which can lead to changes in behavior and mood. It has also been shown to affect the activity of other neurotransmitters, such as serotonin and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SCH-23390 in laboratory experiments is its selectivity for dopamine D1 receptors. This allows researchers to specifically target these receptors without affecting other neurotransmitter systems. However, one limitation of using SCH-23390 is that it may not accurately reflect the effects of dopamine signaling in vivo, as it does not take into account the complex interactions between different neurotransmitter systems.
Orientations Futures
There are several future directions for research on SCH-23390. One area of interest is the potential use of this compound in the treatment of psychiatric disorders, such as schizophrenia and addiction. Another area of interest is the development of new compounds that can selectively target dopamine receptors in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of SCH-23390 and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of SCH-23390 involves several steps, including the reaction of 1,2,3,4-tetrahydroisoquinoline with 3-chloropropionyl chloride to form 1-(3-chloropropionyl)-1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with 1,2,3,4-tetrahydro-5H-dibenzo[a,d]cyclohepten-5-ol to form SCH-23390.
Applications De Recherche Scientifique
SCH-23390 has been extensively studied for its potential use in scientific research. It is commonly used as a tool in neuroscience research to study the effects of dopamine on the brain and nervous system. It has also been used in studies on drug addiction, schizophrenia, and other psychiatric disorders.
Propriétés
Numéro CAS |
19661-02-0 |
|---|---|
Nom du produit |
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- |
Formule moléculaire |
C23H29NO |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C23H29NO/c25-23(15-8-18-24-16-6-1-7-17-24)21-11-4-2-9-19(21)13-14-20-10-3-5-12-22(20)23/h2-5,9-12,25H,1,6-8,13-18H2 |
Clé InChI |
BTIQMEMVSDDJFY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O |
SMILES canonique |
C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O |
Autres numéros CAS |
19661-02-0 |
Synonymes |
10,11-Dihydro-5-(3-piperidinopropyl)-5H-dibenzo[a,d]cyclohepten-5-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







